molecular formula C12H17NO2S B2841924 Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate CAS No. 2034599-47-6

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate

Cat. No.: B2841924
CAS No.: 2034599-47-6
M. Wt: 239.33
InChI Key: QYOSISPUFCLKDF-UHFFFAOYSA-N
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Description

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate is an organic compound that features a thiophene ring attached to a cyclopentyl group, which is further linked to a methyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted carbamates and thiophene derivatives.

Scientific Research Applications

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of microbial growth, modulation of inflammatory responses, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ((1-(thiophen-3-yl)cyclopentyl)methyl)carbamate is unique due to its specific combination of a thiophene ring, cyclopentyl group, and carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl N-[(1-thiophen-3-ylcyclopentyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-15-11(14)13-9-12(5-2-3-6-12)10-4-7-16-8-10/h4,7-8H,2-3,5-6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOSISPUFCLKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CCCC1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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